molecular formula C6H8N2O2 B1302523 methyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 25016-17-5

methyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1302523
CAS No.: 25016-17-5
M. Wt: 140.14 g/mol
InChI Key: GFEZEVUIYRGWNU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is typically carried out under reflux conditions for about 2 hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 5-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-diabetic drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(8-7-4)6(9)10-2/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEZEVUIYRGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372961
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25016-17-5
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 5-methyl-1H-pyrazole-3-carboxylate an attractive scaffold for developing new vasorelaxant agents?

A: Research suggests that incorporating a tetrazole ring into the structure of this compound can significantly enhance its vasorelaxant activity. Specifically, ethyl 1‐((2‐(3‐bromopropyl)‐2H‐tetrazol‐5‐yl)methyl)‐5‐methyl‐1H‐pyrazole‐3‐carboxylate demonstrated promising results with a 70% vasorelaxation effect at a 10^-4 M concentration []. This effect was found to be partially endothelium-dependent, suggesting a potential mechanism involving nitric oxide release. Further investigation into the structure-activity relationship of these derivatives is crucial to optimize their vasorelaxant properties.

Q2: What is the cytotoxic potential of this compound derivatives against tumor cell lines?

A: Studies have explored the cytotoxic activity of this compound derivatives incorporating various substituents. For example, two tripodal compounds, 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol and ethyl 1-[((2-hydroxyethyl){[3-(ethoxycarbonyl)-5-methyl-1H-pyrazole-1-yl]methyl} amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, were synthesized and tested against P815 (murine mastocytoma) and Hep (human larynx carcinoma) cell lines []. Interestingly, the cytotoxic activity varied depending on the substituents attached to the aminic nitrogen and the pyrazolic rings. This highlights the importance of understanding the structure-activity relationship to design more potent and selective cytotoxic agents.

Q3: How effective are this compound derivatives as corrosion inhibitors for mild steel in acidic environments?

A: Research indicates that ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate exhibits promising corrosion inhibition properties for mild steel in 0.5 M H2SO4 solution []. Experimental techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) revealed that the inhibition efficiency increases with increasing inhibitor concentration. The adsorption of this compound on the mild steel surface follows the Langmuir isotherm model, suggesting monolayer adsorption. Further investigation using Density Functional Theory (DFT) calculations could provide valuable insights into the electronic interactions responsible for the observed corrosion inhibition.

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